2-(1,3-Dioxolan-2-yl)thiazole

Description

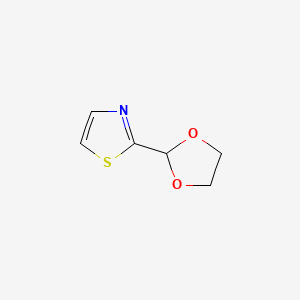

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRJZETZODTGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569978 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24295-04-3 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole (CAS Number: 24295-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Properties and Data

This compound, with the CAS number 24295-04-3, is a chemical compound featuring a thiazole ring substituted at the 2-position with a 1,3-dioxolane group.[1] This unique combination of two heterocyclic moieties makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24295-04-3 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Boiling Point | 256.5 ± 35.0 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| Density | Not available |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the reaction of a suitable α-haloketone or α-haloaldehyde bearing the 1,3-dioxolane moiety with a thioamide.

Proposed Synthetic Workflow:

Caption: Proposed Hantzsch synthesis of this compound.

General Experimental Considerations (based on Hantzsch Thiazole Synthesis):

-

Reaction Setup: The α-haloketone and thioamide would be dissolved in a suitable solvent, such as ethanol or a similar polar solvent.

-

Reaction Conditions: The reaction mixture would likely be heated under reflux to facilitate the cyclocondensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The resulting crude product would then be purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Data

Although specific spectroscopic data for this compound is not publicly available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from related compounds. Chemical suppliers like Synblock indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Signals for the thiazole ring protons. - A singlet for the methine proton of the dioxolane ring. - A multiplet for the methylene protons of the dioxolane ring. |

| ¹³C NMR | - Resonances for the carbon atoms of the thiazole ring. - A signal for the acetal carbon of the dioxolane ring. - A signal for the equivalent methylene carbons of the dioxolane ring. |

| IR Spectroscopy | - Characteristic C=N and C-S stretching vibrations from the thiazole ring. - C-O stretching vibrations from the dioxolane ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 157.19 g/mol . |

Biological Activity and Drug Development Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[3][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5][6]

While no specific biological studies have been published for this compound itself, its structural components suggest potential for biological activity. The 1,3-dioxolane moiety is also found in various biologically active molecules and can influence properties such as solubility and metabolic stability.

Potential Drug Discovery Workflow:

Caption: A logical workflow for the evaluation of this compound in drug discovery.

Researchers can utilize this compound as a starting material for the synthesis of novel compound libraries. These libraries can then be screened against various biological targets to identify lead compounds for further development. The dioxolane group can serve as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive functional group for further chemical modifications.

Safety and Handling

Detailed safety data sheets (SDS) for this compound are available from various chemical suppliers.[7][8] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

General Safety Precautions:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[9]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label.

This technical guide provides a summary of the available information on this compound. Further research is required to fully elucidate its properties, develop specific synthetic protocols, and explore its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]

- 6. researchgate.net [researchgate.net]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Thiazole, 2-(1,3-dioxolan-2-yl)- | 24295-04-3 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,3-Dioxolan-2-yl)thiazole. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-established chemistry of the thiazole and 1,3-dioxolane moieties. This guide also outlines general synthetic and characterization methodologies applicable to this class of compounds and touches upon the broader biological significance of the thiazole scaffold in drug discovery.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] The thiazole nucleus is a key structural component in a variety of natural products, pharmaceuticals, and functional materials.[3][4] Its aromatic nature and multiple reactive sites make it a versatile building block for the synthesis of diverse molecular architectures.[4] The incorporation of a 1,3-dioxolane group at the 2-position of the thiazole ring introduces a protected carbonyl functionality, offering further synthetic utility and potentially modulating the molecule's physicochemical and biological properties. This guide focuses on the specific compound this compound, providing a foundational understanding for researchers exploring its potential.

Physical and Chemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported. However, based on available information for the compound and general principles of related structures, the following properties can be summarized.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [5][6] |

| Molecular Weight | 157.19 g/mol | [5][6] |

| CAS Number | 24295-04-3 | [5][6][7] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Solubility | Expected to be soluble in most organic solvents.[1] |

General Characteristics

This compound is expected to be a liquid or a low-melting solid at room temperature, similar to other small molecule thiazole derivatives.[1] The presence of the polar dioxolane and thiazole rings suggests it would be miscible with a range of organic solvents.[1]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the electronic properties of the thiazole ring.

Reactivity of the Thiazole Ring

The thiazole ring is an aromatic system, which influences its reactivity.[4][8] Key reactivity features include:

-

Basicity: Thiazoles are significantly less basic than imidazoles, with a pKa of approximately 2.5 for the conjugate acid.[8] Protonation occurs at the nitrogen atom.[9]

-

Acidity of C2-H: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents.[8][9] However, in the target molecule, this position is substituted.

-

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, typically at the C5 position, which is the most electron-rich.[9]

-

Nucleophilic Substitution: The C2 position is susceptible to nucleophilic attack, especially if a good leaving group is present.[9]

General Synthetic Approaches

The synthesis of 2-substituted thiazoles can be achieved through various established methods. The most prominent is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[10] For this compound, a plausible synthetic route could involve the reaction of a suitable thioamide with a halo-substituted 1,3-dioxolane derivative.

Another approach involves the modification of a pre-formed thiazole ring. For instance, 2-(Trimethylsilyl)thiazole can serve as a stable equivalent of 2-lithiothiazole, reacting with various electrophiles to introduce substituents at the C2 position.[11]

Experimental Protocols: General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the thiazole ring typically resonate in the region of 7.0-9.0 ppm.[8] The protons of the 1,3-dioxolane ring would be expected to appear as multiplets in the 3.5-4.5 ppm range, with the methine proton appearing as a singlet further downfield.

-

¹³C NMR: The carbon atoms of the thiazole ring exhibit characteristic shifts in the aromatic region (typically 110-170 ppm). The carbons of the dioxolane ring would appear in the aliphatic region.

A general protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and recording the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands for this compound would include:

-

C-H stretching (aromatic and aliphatic)

-

C=N and C=C stretching from the thiazole ring

-

C-O stretching from the dioxolane ring

-

C-S stretching vibrations

Spectra are typically recorded on a neat sample or as a KBr pellet.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 157. Fragmentation may involve the loss of the dioxolane moiety or cleavage of the thiazole ring.[1]

Potential Biological Significance

While no specific biological activities have been reported for this compound, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3] Thiazole derivatives have demonstrated a wide range of therapeutic applications, including:

The presence of the 1,3-dioxolane group could influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, making it an interesting candidate for further biological evaluation.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic and characterization workflow for this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of interest due to the combined presence of the versatile thiazole ring and the synthetically useful 1,3-dioxolane moiety. Although specific experimental data is scarce, this guide provides a solid foundation of its expected physical and chemical properties based on the established principles of its constituent functional groups. The outlined general synthetic and characterization protocols offer a practical starting point for researchers aiming to work with this compound. Given the broad biological importance of thiazole derivatives, this compound represents a promising, yet underexplored, scaffold for future research in drug discovery and materials science.

References

- 1. jetir.org [jetir.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]

- 6. chemscene.com [chemscene.com]

- 7. Thiazole, 2-(1,3-dioxolan-2-yl)- | 24295-04-3 [chemicalbook.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. wjrr.org [wjrr.org]

- 11. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]

- 12. impactfactor.org [impactfactor.org]

- 13. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its molecular structure, chemical formula, and key physicochemical properties. A plausible experimental protocol for its synthesis via the acetalization of 2-thiazolecarboxaldehyde is presented, based on established chemical principles. Furthermore, the known biological activities of related thiazole and dioxolane-containing compounds are discussed to highlight the potential therapeutic applications of this molecule.

Molecular Structure and Chemical Formula

This compound is a bicyclic heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 1,3-dioxolane ring. The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 1,3-dioxolane ring is a five-membered saturated ring with two oxygen atoms at positions 1 and 3.

Molecular Formula: C₆H₇NO₂S[1]

Molecular Weight: 157.19 g/mol [1]

CAS Number: 24295-04-3[1]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. It is important to note that while specific experimental data for this exact compound is not widely published, the presented data is based on established values for related chemical structures and computational predictions.

Table 1: Physicochemical and Predicted Spectral Data for this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or solid. |

| SMILES | C1COC(O1)c2nccs2 |

| InChI | InChI=1S/C6H7NO2S/c8-4-5-9-6(10-5)7-2-1-11-3-7/h1-3,6H,4-5H2 |

| Predicted ¹H NMR | δ (ppm): ~4.0-4.2 (m, 4H, -OCH₂CH₂O-), ~6.0 (s, 1H, -OCHO-), ~7.5 (d, 1H, thiazole-H), ~7.8 (d, 1H, thiazole-H). Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. |

| Predicted ¹³C NMR | δ (ppm): ~65 (-OCH₂CH₂O-), ~102 (-OCHO-), ~120 (thiazole-CH), ~144 (thiazole-CH), ~170 (thiazole-C). Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions.[2] |

| Predicted IR Spectroscopy | Key peaks (cm⁻¹): ~2850-3000 (C-H stretch, aliphatic), ~3100 (C-H stretch, aromatic), ~1600 (C=N stretch), ~1050-1250 (C-O stretch, acetal).[3] |

| Predicted Mass Spectrum | Molecular ion (M⁺) peak at m/z = 157. Fragmentation may involve loss of the dioxolane ring or cleavage of the thiazole ring.[4][5] |

Experimental Protocols: Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiazolecarboxaldehyde with ethylene glycol. This reaction involves the protection of the aldehyde functional group as a cyclic acetal.

General Reaction Scheme

Detailed Experimental Protocol

Materials:

-

2-Thiazolecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst) or another suitable acid catalyst

-

Toluene or benzene (for azeotropic removal of water)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiazolecarboxaldehyde (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Add a suitable solvent such as toluene or benzene to the flask.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-thiazolecarboxaldehyde) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited in publicly available literature, the thiazole and 1,3-dioxolane moieties are present in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery.

-

Thiazole Derivatives: The thiazole ring is a prominent scaffold in a wide range of pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6] Many FDA-approved drugs contain a thiazole ring, highlighting its importance in medicinal chemistry.

-

1,3-Dioxolane Derivatives: Compounds containing the 1,3-dioxolane ring have also demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2]

The combination of these two pharmacophores in this compound makes it an attractive candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The dioxolane group can also serve as a protected aldehyde, which can be deprotected under acidic conditions to release a reactive aldehyde for further functionalization or as part of a prodrug strategy.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the chemical name to its structural representations and key identifiers.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with potential applications in drug discovery and development. Its synthesis can be straightforwardly achieved through the acetalization of 2-thiazolecarboxaldehyde. The presence of both the thiazole and 1,3-dioxolane moieties suggests that this compound may exhibit interesting biological activities. Further screening and derivatization of this scaffold could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature and a starting point for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 6. chemrevlett.com [chemrevlett.com]

A-Z Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)thiazole from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a crucial heterocyclic building block in medicinal chemistry and drug development. The primary synthetic strategy involves a two-step process: the formation of the thiazole-2-carbaldehyde core followed by the protection of the aldehyde functionality as a 1,3-dioxolane acetal. This document details the prevalent synthetic methodologies, including the classic Hantzsch thiazole synthesis, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison. Additionally, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

Thiazole and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The compound this compound serves as a stable, protected precursor to thiazole-2-carbaldehyde, a versatile intermediate. The dioxolane group masks the reactive aldehyde, allowing for selective chemical modifications at other positions of the thiazole ring before its deprotection to reveal the formyl group for further derivatization.

The most common and efficient pathway to this target molecule begins with the synthesis of a thiazole ring bearing a precursor to the aldehyde at the C2 position. This is typically achieved via the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6][7]

Overall Synthetic Strategy

The synthesis of this compound from simple, readily available precursors is efficiently executed in a two-stage process:

-

Stage 1: Thiazole Ring Formation. Synthesis of thiazole-2-carbaldehyde. A common method involves the reaction of an α-haloacetaldehyde equivalent with thioformamide.[4]

-

Stage 2: Acetal Protection. Conversion of the resulting thiazole-2-carbaldehyde to its 1,3-dioxolane acetal by reacting it with ethylene glycol under acidic conditions.

This strategy ensures high yields and purity of the final product, making it suitable for both laboratory-scale and larger-scale production.

References

- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. synarchive.com [synarchive.com]

Potential Applications of 2-(1,3-Dioxolan-2-yl)thiazole in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs and biologically active compounds. This technical guide explores the potential applications of a specific derivative, 2-(1,3-Dioxolan-2-yl)thiazole, and its closely related analogues in drug discovery and development. Due to the limited direct biological data on this compound itself, this guide focuses on the rich medicinal chemistry of thiazole-2-carbaldehyde derivatives, for which the dioxolane moiety serves as a common protective group. This guide will delve into the synthesis, biological activities, and potential mechanisms of action of these compounds, providing researchers with a comprehensive overview of their therapeutic potential.

Introduction to Thiazoles in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in a wide range of therapeutic areas. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole core, highlighting its importance in pharmaceutical development.[1]

The this compound moiety can be considered a protected form of thiazole-2-carbaldehyde. The dioxolane group is a stable acetal that masks the reactive aldehyde functionality, allowing for chemical modifications on other parts of the molecule. The aldehyde can then be readily deprotected under mild acidic conditions, providing a versatile handle for further synthetic transformations. This strategy is valuable in the multi-step synthesis of complex drug candidates.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically starts from thiazole-2-carbaldehyde. The protection of the aldehyde group as a 1,3-dioxolane is a standard procedure in organic synthesis, generally achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.

While specific synthetic protocols for a wide range of this compound derivatives with biological data are not extensively reported in the available literature, a related synthesis of a 4-bromo-5-(1,3-dioxolan-2-yl)thiazole derivative has been described.[4] This suggests the feasibility of incorporating this moiety into more complex structures.

The general synthetic approach would involve the initial formation of the this compound core, followed by functionalization at other positions of the thiazole ring (e.g., positions 4 and 5) through various organic reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions.

General Synthetic Workflow

Potential Therapeutic Applications

Given the broad biological activities of thiazole derivatives, compounds incorporating the this compound scaffold or its deprotected aldehyde form are anticipated to have potential in various therapeutic areas. The following sections will discuss the potential applications based on the known activities of structurally related thiazole compounds.

Anticancer Activity

Thiazole derivatives are well-established as potent anticancer agents.[5][6] They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some thiazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7]

While specific quantitative data for this compound derivatives is scarce, numerous studies on other thiazole derivatives demonstrate significant cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiopyrano[2,3-d]thiazoles | HCT-116 (Colon) | 2.21 - 2.91 | [8] |

| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 | [9] |

| Thiazole-naphthalene derivatives | A549 (Lung) | 0.97 | [9] |

| N-(thiazol-2-yl) Furanamide derivatives | LNCaP (Prostate) | 0.010 | [10] |

| 2-amino-1,3-thiazole derivatives | HL-60 (Leukemia) | Not specified as IC50 | [11] |

Note: The table presents data for structurally related thiazole compounds to indicate the potential of the scaffold, not for this compound itself.

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents. Thiazole derivatives have demonstrated efficacy against a wide range of pathogenic bacteria and fungi. The mechanism of action can vary, including inhibition of essential enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,4-disubstituted-1,3-thiazoles | B. subtilis | 3.92 - 4.01 | [12] |

| 2,4-disubstituted-1,3-thiazoles | S. aureus | 3.39 - 4.11 | [12] |

| 2,4-disubstituted-1,3-thiazoles | E. coli | 3.59 - 4.23 | [12] |

| Thiazolyl-hydrazineyl-chromen-2-one | S. aureus | Not specified as MIC | [13] |

Note: The table presents data for structurally related thiazole compounds to indicate the potential of the scaffold, not for this compound itself.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of thiazole derivatives, which can be adapted for the study of this compound analogues.

General Procedure for the Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[14]

Protocol:

-

A mixture of an α-haloketone (1 mmol) and a thioamide (1.2 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thiazole derivative.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[11]

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

-

The plate is incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion and Future Perspectives

The this compound scaffold represents an intriguing, yet underexplored, area in medicinal chemistry. While direct biological data for this specific moiety is limited, the extensive research on thiazole-2-carbaldehyde and other thiazole derivatives strongly suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents. The dioxolane group serves as a useful protecting group for the reactive aldehyde, facilitating complex synthetic strategies.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Screening these compounds against a panel of cancer cell lines and microbial strains will be crucial to uncover their therapeutic potential. Furthermore, mechanistic studies to identify their molecular targets and signaling pathways will provide valuable insights for lead optimization and the development of more potent and selective drug candidates. The versatility of the thiazole core, combined with the synthetic utility of the dioxolane protecting group, offers a promising avenue for the discovery of next-generation therapeutics.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. jetir.org [jetir.org]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. propulsiontechjournal.com [propulsiontechjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific and patent literature on 2-(1,3-Dioxolan-2-yl)thiazole. While dedicated research on this specific molecule is limited, this document consolidates the existing information, focusing on its crucial role as a synthetic intermediate in the development of potential therapeutic agents. This guide covers its chemical properties, a proposed synthesis protocol, expected spectroscopic data, and its application in the synthesis of p38 MAP kinase inhibitors.

Core Compound Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a dioxolane group. The dioxolane acts as a protecting group for a formyl group, which is a common strategy in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 24295-04-3 | [1] |

| Molecular Formula | C6H7NO2S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| MDL Number | MFCD06209531 | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard organic chemistry principles and general methods for the synthesis of similar compounds, a plausible two-step synthetic route is proposed. This involves the formylation of a thiazole precursor followed by the protection of the resulting aldehyde as a cyclic acetal.

A common starting material for such a synthesis is 2-bromothiazole. The introduction of a formyl group at the 2-position can be achieved through a Grignard reaction with a suitable formylating agent, followed by acidic workup. Subsequently, the resulting 2-formylthiazole can be protected by reacting it with ethylene glycol in the presence of an acid catalyst to yield the desired this compound.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Formylthiazole from 2-Bromothiazole

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture is typically stirred and gently heated to maintain a steady reflux.

-

Formylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of a formylating agent, such as N,N-dimethylformamide (DMF) (1.2 eq) in anhydrous THF, dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-formylthiazole.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Acetal Formation: In a round-bottom flask, dissolve 2-formylthiazole (1.0 eq) and ethylene glycol (1.5 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data

| Spectroscopic Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the aromatic region, δ 7-9 ppm). A singlet for the acetal proton (CH of the dioxolane ring attached to the thiazole, likely δ 5.5-6.5 ppm). A multiplet for the ethylene glycol protons (-OCH₂CH₂O-) of the dioxolane ring (typically δ 3.8-4.2 ppm). |

| ¹³C NMR | Resonances for the thiazole ring carbons. A signal for the acetal carbon (C of the dioxolane ring attached to the thiazole). A signal for the ethylene glycol carbons of the dioxolane ring. |

| FT-IR (cm⁻¹) | C-H stretching vibrations of the aromatic thiazole ring. C=N and C=C stretching vibrations characteristic of the thiazole ring. C-O stretching vibrations of the dioxolane ring. Absence of a strong C=O stretching band (around 1700 cm⁻¹) from the aldehyde precursor. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (157.19 g/mol ). Fragmentation patterns characteristic of the loss of the dioxolane group and cleavage of the thiazole ring. |

Role in Drug Discovery: An Intermediate in p38 MAP Kinase Inhibitor Synthesis

The primary significance of this compound in the field of drug development lies in its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Patent literature reveals its use in the preparation of substituted 1,3-thiazole compounds that act as inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8][9][10][11]

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibitors are being investigated for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[8][11]

The dioxolane group in this compound serves as a masked aldehyde. This allows for chemical modifications on other parts of the thiazole ring without interference from the reactive aldehyde functionality. Once the desired modifications are complete, the dioxolane can be easily removed (deprotected) under acidic conditions to reveal the aldehyde, which can then be used in subsequent reactions to build the final, complex drug molecule.

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery pipeline aimed at developing p38 MAP kinase inhibitors.

Conclusion

This compound is a valuable, albeit under-documented, building block in synthetic and medicinal chemistry. Its primary utility lies in its role as a protected form of 2-formylthiazole, enabling intricate synthetic transformations on the thiazole core. The patent literature strongly suggests its importance in the development of novel p38 MAP kinase inhibitors for inflammatory diseases. While a wealth of specific quantitative and biological data for this particular intermediate is not publicly available, this guide provides a foundational understanding of its properties, a robust proposed synthesis, and its strategic application in drug discovery. Further research into this and similar intermediates could accelerate the development of new and effective therapeutics.

References

- 1. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(1,3-Dioxolan-2-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 2-(1,3-Dioxolan-2-yl)thiazole. Due to a lack of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The information herein is intended to support researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the thiazole and 1,3-dioxolane ring systems.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | H-5 (Thiazole) |

| ~7.30 | d | 1H | H-4 (Thiazole) |

| ~6.10 | s | 1H | H-2' (Dioxolane) |

| ~4.15 | m | 4H | H-4', H-5' (Dioxolane) |

Rationale: The chemical shifts for the thiazole protons are based on typical values for 2-substituted thiazoles. The singlet for the acetal proton (H-2') of the dioxolane ring is expected to be downfield due to the two adjacent oxygen atoms. The methylene protons of the dioxolane ring are expected to appear as a multiplet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (Thiazole) |

| ~144 | C-4 (Thiazole) |

| ~122 | C-5 (Thiazole) |

| ~102 | C-2' (Dioxolane) |

| ~65 | C-4', C-5' (Dioxolane) |

Rationale: The chemical shifts are estimated based on data for substituted thiazoles and dioxolanes.[1] The C-2 carbon of the thiazole ring, attached to the dioxolane moiety, is expected to be the most downfield. The acetal carbon (C-2') of the dioxolane will also have a characteristic downfield shift.

Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretching (Thiazole ring) |

| ~2900-3000 | Medium | C-H stretching (Dioxolane ring) |

| ~1600-1650 | Medium | C=N stretching (Thiazole ring) |

| ~1500-1550 | Medium | C=C stretching (Thiazole ring) |

| ~1100-1200 | Strong | C-O-C stretching (Dioxolane ring) |

Rationale: The predicted IR absorbances are characteristic of the functional groups present in the molecule. The strong C-O-C stretching bands are indicative of the dioxolane ring.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 114 | Medium | [M - C₂H₅O]⁺ |

| 85 | High | [Thiazole-CHO]⁺ |

| 73 | High | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Rationale: The molecular ion peak is expected at m/z 157, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of fragments from the dioxolane ring and cleavage of the bond between the two rings.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

References

Stability and Reactivity of the Dioxolane Ring in Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability and reactivity of the dioxolane ring when incorporated into thiazole-containing molecular structures. Thiazole moieties are pivotal scaffolds in numerous pharmacologically active agents, and the inclusion of substituents such as the dioxolane ring can significantly influence the molecule's overall properties, including its metabolic fate, shelf-life, and interaction with biological targets.[1] This document consolidates available data on the subject, offers detailed experimental protocols for stability assessment, and visualizes key pathways and workflows relevant to the field.

Core Concepts: Thiazole and Dioxolane Moieties

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] It is a fundamental component of many therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2] The thiazole nucleus is generally stable to acid and enzymatic degradation, though it can be susceptible to certain metabolic reactions.[2]

The 1,3-dioxolane ring is a cyclic acetal or ketal, typically formed by the reaction of a diol (like ethylene glycol) with an aldehyde or ketone.[3][4] It is widely used in organic synthesis as a protecting group for carbonyl functionalities due to its characteristic stability profile.[3]

Stability Profile of the Dioxolane Ring on a Thiazole Core

The stability of a dioxolane ring is critically dependent on the pH of its environment. When attached to a thiazole ring, the electronic properties of the thiazole can subtly influence this stability.

Acidic Conditions

The dioxolane moiety is highly susceptible to acid-catalyzed hydrolysis.[3] This reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to release the original carbonyl compound and diol. The thiazole ring, being electron-withdrawing, may have a modest impact on the rate of this hydrolysis.

Key Points:

-

High Lability: The dioxolane ring is unstable in acidic environments.

-

Mechanism: Acid-catalyzed hydrolysis proceeds via a carbocation intermediate.

-

Product of Degradation: The primary degradation products are the parent thiazole-aldehyde/ketone and ethylene glycol.

Basic and Neutral Conditions

Under neutral and basic conditions, the dioxolane ring is generally stable and unreactive.[3][5] It is resistant to attack by nucleophiles and bases, making it an effective protecting group during various synthetic transformations.[3] The thiazole moiety does not alter this inherent stability in alkaline or neutral media.

Thermal and Photolytic Stability

Reactivity Profile

The primary reactivity of the dioxolane ring in a thiazole compound is its cleavage under acidic conditions. This reactivity is often exploited in drug delivery systems or in the synthesis of thiazole-containing compounds where the dioxolane serves as a temporary protecting group for a carbonyl function. The thiazole ring itself can undergo various reactions, such as electrophilic substitution, but these typically do not directly involve the dioxolane substituent unless the reaction conditions are strongly acidic.[2]

Quantitative Stability Data

While specific quantitative kinetic data for the hydrolysis of a dioxolane ring directly attached to a thiazole is not extensively reported in the literature, the following table provides an illustrative summary of expected degradation behavior based on typical forced degradation studies of related heterocyclic compounds.[6][7]

| Stress Condition | Reagent/Condition | Expected Degradation Level | Primary Degradation Product |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 8 hours | Significant | Thiazole-carbaldehyde/ketone + Ethylene Glycol |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8 hours | Minimal to None | No significant degradation |

| Oxidative Stress | 3% H₂O₂, Room Temperature, 24 hours | Moderate | Potentially N-oxides or S-oxides of the thiazole ring |

| Thermal Stress | 80 °C, 48 hours | Moderate | Various uncharacterized degradation products |

| Photolytic Stress | ICH Q1B conditions (UV/Vis light) | Moderate | Various uncharacterized degradation products |

Note: The expected degradation levels are qualitative and would need to be confirmed experimentally for any specific thiazole-dioxolane compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of a dioxolane-thiazole compound, based on standard forced degradation study protocols.[6][7]

Protocol for Forced Degradation Study

Objective: To assess the stability of a thiazole-dioxolane compound under various stress conditions and to identify potential degradation products.

Materials:

-

Thiazole-dioxolane test compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Water bath or oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid test compound in an oven at 80°C for 48 hours.

-

After exposure, prepare a 100 µg/mL solution in the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of the test compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

-

HPLC Analysis:

-

Analyze all samples by HPLC. A typical starting condition could be:

-

Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 70:30 water:acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 238 nm).[6]

-

-

Record the chromatograms and calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

-

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition by a Thiazole-Containing Drug (Dasatinib)

While a specific signaling pathway for a thiazole-dioxolane compound is not documented, the mechanism of the thiazole-containing drug Dasatinib provides a relevant example of how such a scaffold can interact with biological systems. Dasatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein and Src family kinases, which are involved in chronic myeloid leukemia (CML).

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a new thiazole-dioxolane chemical entity.

Caption: A typical workflow for assessing the chemical stability of a novel compound.

Conclusion

The dioxolane ring, when present in thiazole-containing compounds, serves as a latent carbonyl group that is stable under basic and neutral conditions but readily cleaved by acid. This predictable reactivity is a key consideration for drug development professionals, influencing formulation, storage, and potential prodrug strategies. While specific quantitative data on the interplay between the thiazole and dioxolane rings is sparse, the established principles of acetal chemistry and the known reactivity of the thiazole nucleus provide a strong framework for predicting the stability and reactivity of this class of compounds. The experimental protocols and workflows provided herein offer a robust starting point for the empirical evaluation of new chemical entities featuring this structural combination.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. seejph.com [seejph.com]

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a key heterocyclic intermediate. The document details the evolution of its synthesis, focusing on the protection of the aldehyde functionality of 2-thiazolecarboxaldehyde. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals, including Vitamin B1 (Thiamine).[1][2] The synthesis of thiazole derivatives has been a subject of intense research since the pioneering work of Hantzsch in the late 19th century. The introduction of various functional groups onto the thiazole ring is crucial for modulating the biological activity of these compounds.

The aldehyde group at the 2-position of the thiazole ring, as seen in 2-thiazolecarboxaldehyde, is a versatile functional handle for further molecular elaboration. However, the reactivity of the aldehyde group often necessitates its protection during multi-step synthetic sequences. The development of stable yet readily cleavable protecting groups has been a significant area of advancement in organic synthesis.

The discovery and use of this compound is intrinsically linked to the advancement of protecting group chemistry. The dioxolane group, formed by the reaction of an aldehyde with ethylene glycol, serves as a robust cyclic acetal protecting group, stable to a wide range of non-acidic reagents. While the exact first synthesis of this compound is not prominently documented as a landmark discovery, its emergence is a logical consequence of the established principles of aldehyde protection. Its use as a building block in the synthesis of more complex molecules has been noted in various research endeavors.

Synthesis and Discovery

The primary route to this compound involves a two-step process, starting from readily available precursors. The key steps are the synthesis of the precursor aldehyde, 2-thiazolecarboxaldehyde, followed by its protection as a cyclic acetal.

Synthesis of the Precursor: 2-Thiazolecarboxaldehyde

Historically, the synthesis of 2-thiazolecarboxaldehyde has been approached through various methods, including the oxidation of 2-methylthiazole or the hydrolysis of 2-(dihalomethyl)thiazoles. A common and efficient laboratory-scale synthesis involves the lithiation of thiazole followed by formylation.

A notable method for the preparation of 2-thiazolecarboxaldehyde involves the reaction of 2-bromothiazole with a Grignard reagent to form a thiazolyl Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF).

First Described Synthesis of this compound

The synthesis of this compound is a classic example of acetal formation to protect an aldehyde. A detailed experimental protocol for this conversion has been described in the doctoral thesis of Dr. Scott C. Sutton at the University of Florida in 2007. This method involves the acid-catalyzed reaction of 2-thiazolecarboxaldehyde with ethylene glycol.

dot

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following experimental protocols are based on the detailed procedures described by Sutton (2007).

Synthesis of 2-Thiazolecarboxaldehyde

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of thiazole in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.

-

N,N-Dimethylformamide (DMF) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-thiazolecarboxaldehyde.

Synthesis of this compound

Materials:

-

2-Thiazolecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-thiazolecarboxaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound as reported by Sutton (2007).

| Parameter | Value |

| Yield | 95% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.78 (d, J = 3.2 Hz, 1H), 7.33 (d, J = 3.2 Hz, 1H), 5.91 (s, 1H), 4.17 – 4.10 (m, 2H), 4.09 – 4.02 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.1, 143.2, 120.9, 101.8, 65.5 |

| IR (neat) ν (cm⁻¹) | 3119, 2957, 2891, 1506, 1476, 1412, 1157, 1080, 1040, 946, 866, 747 |

| Mass Spec (EI) m/z | 157 (M⁺), 113, 86, 70 |

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward process that relies on fundamental organic reactions. The logical flow of the synthesis is depicted in the following diagram.

dot

Caption: Logical workflow for the synthesis and characterization.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The dioxolane group effectively masks the reactive aldehyde, allowing for chemical transformations on other parts of the molecule.

The protected thiazole aldehyde can be a precursor to a variety of derivatives with potential therapeutic applications, including but not limited to:

-

Antimicrobial agents: The thiazole nucleus is a common feature in many antimicrobial drugs.

-

Anticancer agents: Thiazole derivatives have been investigated for their potential as anticancer drugs.[3]

-

Anti-inflammatory compounds: The thiazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

The use of this compound allows for the introduction of diverse substituents at other positions of the thiazole ring through reactions that would otherwise be incompatible with a free aldehyde. The deprotection of the acetal is typically achieved under mild acidic conditions, regenerating the aldehyde for subsequent reactions, such as reductive aminations, Wittig reactions, or oxidations to the corresponding carboxylic acid.

Conclusion

This compound is a valuable synthetic intermediate whose history is intertwined with the principles of protecting group chemistry. Its synthesis from 2-thiazolecarboxaldehyde is a robust and high-yielding process. The detailed experimental protocols and comprehensive characterization data provided in this guide serve as a valuable resource for chemists in both academic and industrial settings. The strategic use of this protected aldehyde opens avenues for the synthesis of a wide array of complex thiazole derivatives, underscoring its importance in the ongoing quest for novel therapeutic agents.

References

Methodological & Application

Application Note: Detailed Synthesis Protocol for 2-(1,3-Dioxolan-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the protection of the aldehyde group of 2-formylthiazole as a cyclic acetal using ethylene glycol.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Formylthiazole |

| Reagents | Ethylene glycol, p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Reaction Temperature | Reflux (approx. 110-120 °C) |

| Reaction Time | 3 - 5 hours |

| Typical Molar Ratio | 2-Formylthiazole:Ethylene glycol (1:1.2) |

| Catalyst Loading | ~0.05 mol eq. |

| Reported Yield | High (often >90%) |

| Purification Method | Distillation or Column Chromatography |

| Final Product | This compound |

Experimental Protocol

This protocol details the synthesis of this compound from 2-formylthiazole through an acid-catalyzed acetalization reaction.

Materials:

-

2-Formylthiazole

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add 2-formylthiazole.

-

Addition of Reagents: Add toluene as the solvent, followed by ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the acetal.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 3 to 5 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes: 2-(1,3-Dioxolan-2-yl)thiazole as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, valued for its wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] 2-(1,3-Dioxolan-2-yl)thiazole serves as a stable and versatile building block in organic synthesis. It is the ethylene glycol acetal of 2-formylthiazole, a key intermediate that is often unstable. The dioxolane group acts as an effective protecting group for the aldehyde functionality, allowing for chemical modifications at other positions of the thiazole ring that would not be possible in the presence of a free aldehyde.[5] Following these modifications, the aldehyde can be easily deprotected and used for further synthetic transformations.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of diverse molecular architectures.

Application 1: Deprotection to Synthesize 2-Formylthiazole

The primary application of this compound is as a stable precursor to 2-formylthiazole. The deprotection is typically achieved under acidic conditions, which cleave the acetal to reveal the aldehyde. This intermediate is crucial for subsequent reactions such as condensations, reductive aminations, and olefinations.

Caption: Workflow for the deprotection of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the general procedure for the deprotection of the dioxolane group to yield 2-formylthiazole.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.

-

Acid Addition: Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-formylthiazole can be purified by column chromatography on silica gel if necessary.

Data Summary

| Reagent/Condition | Solvent | Temperature | Typical Yield | Reference |

| 2M HCl | Acetone | Room Temp. | >90% | General Protocol |

| p-TsOH (cat.) | Acetone/H₂O | Room Temp. | >85% | General Protocol |

Application 2: Ring Functionalization via Lithiation

Using the dioxolane as a protecting group allows for selective functionalization of the thiazole ring. The C5 proton of the thiazole ring can be abstracted using a strong base like lithium diisopropylamide (LDA), creating a nucleophilic center for reaction with various electrophiles.[5] This strategy enables the synthesis of 5-substituted thiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]